Receptor Binding Affinity (Kd) and Selectivity: All-trans-Retinoic Acid vs. 9-cis-Retinoic Acid
All-trans-retinoic acid (ATRA) exhibits high-affinity binding exclusively to retinoic acid receptors (RARs), with dissociation constants (Kd) ranging from 0.2 to 0.7 nM across RARα, RARβ, and RARγ subtypes. In contrast, the isomer 9-cis-retinoic acid binds RARs with comparable affinity (Kd 0.2–0.7 nM) but additionally binds retinoid X receptors (RXRs) with Kd values of 14.1–18.3 nM [1]. This demonstrates ATRA's strict RAR selectivity, whereas 9-cis-RA functions as a dual RAR/RXR pan-agonist.
| Evidence Dimension | Receptor binding affinity (Kd) and selectivity profile |
|---|---|
| Target Compound Data | RARα/β/γ Kd = 0.2–0.7 nM; RXRα/β/γ Kd = no binding |
| Comparator Or Baseline | 9-cis-Retinoic Acid: RARα/β/γ Kd = 0.2–0.7 nM; RXRα Kd = 15.7 nM, RXRβ Kd = 18.3 nM, RXRγ Kd = 14.1 nM |
| Quantified Difference | ATRA shows no measurable binding to RXRs (Kd > 100 nM implied), conferring >100-fold selectivity for RARs over RXRs; 9-cis-RA is a pan-agonist. |
| Conditions | Competition binding assays using nucleosol preparations from transiently transfected COS-1 cells with 9-cis-[3H]RA as radioligand. |
Why This Matters
For studies requiring selective RAR activation without confounding RXR crosstalk, all-trans-retinoic acid is the essential, pathway-specific tool compound.
- [1] Allenby G, Bocquel MT, Saunders M, et al. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. Proc Natl Acad Sci U S A. 1993;90(1):30-34. View Source
